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4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride

Catalog No.
S896482
CAS No.
1394042-84-2
M.F
C9H14Cl2FN3
M. Wt
254.13 g/mol
Availability
In Stock
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4-(Dimethylamino)-3-fluorobenzene-1-carboximidamid...

CAS Number

1394042-84-2

Product Name

4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride

IUPAC Name

4-(dimethylamino)-3-fluorobenzenecarboximidamide;dihydrochloride

Molecular Formula

C9H14Cl2FN3

Molecular Weight

254.13 g/mol

InChI

InChI=1S/C9H12FN3.2ClH/c1-13(2)8-4-3-6(9(11)12)5-7(8)10;;/h3-5H,1-2H3,(H3,11,12);2*1H

InChI Key

LCNVZTQTSQSRMX-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=C1)C(=N)N)F.Cl.Cl

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=N)N)F.Cl.Cl

4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride is a chemical compound with the molecular formula C9H14Cl2FN3 and a molecular weight of 254.13 g/mol. This compound features a dimethylamino group and a fluorobenzene moiety, making it an interesting subject for various chemical and biological studies. Its IUPAC name is 4-(dimethylamino)-3-fluorobenzenecarboximidamide; dihydrochloride, indicating that it exists as a dihydrochloride salt, which enhances its solubility in water.

The compound is characterized by its unique structure, which allows for potential applications in fields such as medicinal chemistry and materials science. The presence of the dimethylamino group contributes to its electronic properties, while the fluorine atom can influence its reactivity and biological interactions.

Typical of amines and imidamides. For instance, it can undergo nucleophilic substitution reactions due to the presence of the imidamide functional group. Additionally, the dimethylamino group can engage in protonation and deprotonation reactions, affecting its solubility and reactivity in different environments.

The compound has been utilized in studies investigating dual fluorescence phenomena, particularly in push-pull stilbenes. The intramolecular charge transfer transitions associated with this compound are influenced by solvent polarity and conformational changes.

Research indicates that 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride exhibits psychotropic activity. Studies have shown that derivatives of compounds containing similar structural motifs can enhance memory and learning while exhibiting neuroprotective properties. These findings position this compound as a potential candidate for further exploration in neuropharmacology, particularly concerning cognitive disorders such as Alzheimer's disease.

Additionally, compounds with similar structures have demonstrated cytotoxic activity against various cancer cell lines, suggesting that 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride may also possess anticancer properties worth investigating .

The synthesis of 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride typically involves multi-step organic reactions. One common approach includes the reaction of 4-(dimethylamino)benzaldehyde with appropriate reagents to form the corresponding carboximidamide. The final product is usually obtained as a dihydrochloride salt through crystallization from a suitable solvent mixture.

For example, one method involves starting from 4-(dimethylamino)benzylamine and treating it with chlorinating agents to introduce the fluorine atom at the meta position relative to the amino group, followed by subsequent steps to form the carboximidamide structure .

The applications of 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride span several fields:

  • Medicinal Chemistry: Its potential psychotropic effects make it a candidate for drug development targeting cognitive disorders.
  • Fluorescent Probes: The compound's ability to exhibit dual fluorescence can be harnessed in biological imaging and sensing applications.
  • Material Science: Due to its unique electronic properties, it may be utilized in developing advanced materials or sensors.

Interaction studies involving 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride often focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary data suggest that compounds with similar structures can interact with neurotransmitter systems, potentially modulating their activity. Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects .

Several compounds share structural similarities with 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-DimethylaminobenzaldehydeC9H11NKnown for its role in organic synthesis
4-Amino-3,5-difluorobenzene-1-carboximidamideC9H10ClF2N3Exhibits significant cytotoxic activity
4-(Cyanomethyl)benzoic acidC10H10N2O2Used in various chemical syntheses
4-Amino-3-fluorobenzoic acidC7H6ClF2NInvestigated for potential pharmaceutical uses

The uniqueness of 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride lies in its specific combination of functional groups that confer both electronic properties and biological activity, distinguishing it from other similar compounds

Molecular Formula and Composition

4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride represents a complex aromatic compound characterized by multiple functional groups that contribute to its unique chemical properties [2]. The compound exists as a dihydrochloride salt, which significantly influences its physical and chemical characteristics compared to the free base form [3].

Chemical Identity and Molecular Formula

The molecular formula of 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride is C₉H₁₄Cl₂FN₃, representing the salt form of the parent compound [2]. The free base form exhibits the molecular formula C₉H₁₂FN₃ with a molecular weight of 181.21 grams per mole [2] [4]. Upon formation of the dihydrochloride salt, the molecular weight increases to 254.13-254.14 grams per mole due to the association of two hydrogen chloride molecules with the basic nitrogen centers [2] [3].

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-(dimethylamino)-3-fluorobenzenecarboximidamide, reflecting the substitution pattern on the benzene ring [2]. The Chemical Abstracts Service has assigned the registry number 1394042-84-2 to this compound, providing a unique identifier for chemical databases and regulatory purposes [2] [3].

Structural Composition and Components

The molecular architecture of 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride comprises several distinct structural elements that define its chemical behavior [2]. The central benzene ring provides the aromatic foundation with characteristic planarity and 120-degree bond angles typical of aromatic systems [5]. This aromatic framework maintains its structural integrity despite the presence of multiple substituents, as demonstrated in related fluorinated aromatic compounds [6] [7].

The dimethylamino group (-N(CH₃)₂) occupies the para position (4-position) relative to the carboximidamide functionality [2]. This electron-donating substituent significantly influences the electronic properties of the aromatic ring through resonance effects, increasing electron density and enhancing nucleophilic character [8]. The presence of two methyl groups attached to the nitrogen atom creates a tertiary amine structure with distinct steric and electronic properties [9].

The fluorine atom is positioned at the meta location (3-position) relative to the carboximidamide group [2]. Fluorine substitution on aromatic rings introduces unique electronic effects due to its high electronegativity and small atomic radius [6] [7]. The fluorine substituent acts as an electron-withdrawing group through inductive effects while maintaining minimal steric interference due to its compact size [7].

The carboximidamide functional group (-C(=NH)NH₂) represents the primary reactive center of the molecule [2]. This group, also known as an amidine, contains both imine (C=N) and amine (C-NH₂) functionalities within the same structural unit [10]. The amidine group exhibits basic properties due to the presence of nitrogen atoms capable of protonation, facilitating salt formation with hydrogen chloride [11] [10].

Elemental Analysis and Composition

ElementFree Base FormulaDihydrochloride FormulaAtomic Count (Dihydrochloride)
CarbonC₉C₉9 atoms
HydrogenH₁₂H₁₄14 atoms (including HCl)
NitrogenN₃N₃3 atoms
FluorineF₁F₁1 atom
Chlorine-Cl₂2 atoms (from 2 HCl)

The elemental composition reveals the complex nature of this substituted benzene derivative [2] [3]. The carbon framework consists of nine carbon atoms arranged in the benzene ring (six carbons) plus additional carbons from the dimethylamino substituent (two methyl carbons) and the carboximidamide group (one carbon) [2]. The hydrogen count increases from twelve in the free base to fourteen in the dihydrochloride salt due to the incorporation of two hydrogen chloride molecules [2].

The nitrogen content includes three distinct nitrogen environments: two nitrogen atoms within the carboximidamide group and one nitrogen atom in the dimethylamino substituent [2]. These nitrogen atoms exhibit different basicities and chemical behaviors based on their structural environments and hybridization states [10] [12]. The single fluorine atom contributes to the compound's unique electronic properties and influences the overall molecular polarity [6] [7].

Structural Identifiers and Representation

The Simplified Molecular-Input Line-Entry System representation for the free base form is CN(C)c1ccc(cc1F)C(=N)N, while the dihydrochloride salt is represented as CN(C)C1=CC=C(C=C1F)C(N)=N.Cl.Cl [2] [3]. These linear notations encode the complete structural information including connectivity, substitution patterns, and salt formation [2].

The International Chemical Identifier provides a standardized representation: InChI=1S/C9H12FN3.2ClH/c1-13(2)8-4-3-6(9(11)12)5-7(8)10;;/h3-5H,1-2H3,(H3,11,12);2*1H [2] [3]. The corresponding InChI Key, LCNVZTQTSQSRMX-UHFFFAOYSA-N, serves as a compact hash representation for database searches and chemical informatics applications [2] [3].

Physical and Chemical Properties Summary

PropertyValueReference
Molecular Weight (free base)181.21 g/mol [2] [4]
Molecular Weight (dihydrochloride)254.13-254.14 g/mol [2]
Physical StateWhite to off-white solid [3]
Typical Purity95% [2] [3]
Storage Temperature-4°C (short-term), -20°C (long-term) [3]
CAS Registry Number1394042-84-2 [2] [3]

The compound typically appears as a white to off-white crystalline solid when isolated as the dihydrochloride salt [3]. The salt formation significantly enhances water solubility compared to the free base, making it more suitable for various applications requiring aqueous compatibility [13]. Storage under controlled temperature conditions (-4°C for short-term storage, -20°C for extended periods) ensures compound stability and prevents degradation [3].

The dihydrochloride salt formation involves protonation of the basic nitrogen centers within the molecule [2]. The carboximidamide group contains two potentially basic nitrogen atoms, while the dimethylamino group provides an additional basic site [10] [12]. The precise stoichiometry of two hydrogen chloride molecules per molecule of the organic base suggests specific protonation patterns that stabilize the salt form [2].

The molecular architecture of 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride is fundamentally built upon a benzene ring that serves as the central aromatic framework [2]. The benzene core maintains the characteristic planar hexagonal geometry with carbon-carbon bond lengths of approximately 1.39 Ångströms, consistent with the aromatic character and π-electron delocalization typical of benzene systems [3] [4] [5]. This bond length represents an intermediate value between single bonds (1.54 Å) and double bonds (1.34 Å), reflecting the delocalized nature of the aromatic π-system [6] [7].

The functional group distribution around the benzene ring follows a specific substitution pattern that significantly influences the compound's electronic properties and chemical behavior [8] [2]. The carboximidamide group occupies the 1-position (ipso position), establishing the primary reactive center of the molecule [9] [2]. The fluorine atom is positioned at the 3-position (meta to the carboximidamide), while the dimethylamino group is located at the 4-position (para to the carboximidamide) [8] [2].

This substitution pattern creates a unique electronic environment where the strongly electron-donating dimethylamino group at the para position (+M and +I effects) directly opposes the electron-withdrawing effects of the fluorine substituent (-I effect) at the meta position [11] [12]. The aromatic ring maintains its fundamental structural integrity despite these multiple substituents, with the planar geometry preserved through sp² hybridization of all carbon atoms [3] [13].

The benzene core exhibits the characteristic 120-degree bond angles throughout the ring structure, maintaining the regular hexagonal geometry essential for aromatic stability [3] [13]. X-ray crystallographic studies of similar substituted benzene derivatives confirm that the presence of multiple functional groups does not significantly distort the basic aromatic framework, with deviations from planarity typically less than 0.1 Ångströms [4] [14].

Dimethylamino Substituent Properties

The dimethylamino group (-N(CH₃)₂) attached at the para position represents one of the most significant structural features of this compound, exerting profound electronic effects on the aromatic system [15]. This tertiary amine substituent functions as a powerful electron-donating group through both resonance (+M effect) and inductive (+I effect) mechanisms, fundamentally altering the electron density distribution within the benzene ring [11] [12].

The resonance contribution of the dimethylamino group involves the donation of the nitrogen lone pair into the aromatic π-system, creating increased electron density particularly at the ortho and para positions relative to the nitrogen substituent [16] [11]. This electron donation significantly enhances the nucleophilic character of the aromatic ring, making it more reactive toward electrophilic aromatic substitution reactions [16] [11] [12]. The dimethylamino group qualifies as an ortho/para-directing activating group in electrophilic aromatic substitution reactions [16] [11] [12].

Structurally, the dimethylamino group adopts a geometry where the nitrogen atom maintains approximately sp² hybridization to maximize orbital overlap with the aromatic π-system [15]. The two methyl groups attached to the nitrogen create a relatively flat, planar arrangement that minimizes steric hindrance while optimizing electronic conjugation with the benzene ring . The N-C bond lengths within the dimethylamino group typically measure approximately 1.47 Ångströms for the aromatic N-C bond and 1.45 Ångströms for the aliphatic N-C bonds [17] [18].

The electron-donating capability of the dimethylamino group significantly influences the basicity and nucleophilicity of other functional groups on the molecule [15]. In this compound, the dimethylamino group enhances the electron density at the carboximidamide position through resonance effects, potentially increasing the basicity of the carboximidamide nitrogen atoms [19]. This electronic interaction creates a push-pull electronic system where electron density flows from the strongly donating dimethylamino group toward the more electron-deficient regions of the molecule [20] [15].

The steric properties of the dimethylamino group are generally favorable due to the relatively small size of the methyl substituents . The van der Waals radius of the dimethylamino group does not create significant steric clashes with adjacent substituents on the benzene ring, allowing the molecule to maintain relatively low conformational strain [17]. This geometric compatibility contributes to the overall stability of the molecular structure and facilitates the formation of well-ordered crystalline arrangements in the solid state [8].

Positional Significance of the Fluoro Group

The fluorine atom positioned at the meta location (3-position) relative to the carboximidamide group represents a strategically important structural element that significantly influences the electronic properties and chemical behavior of the entire molecule [21] [12]. The meta positioning creates a specific electronic environment that differs markedly from ortho or para fluorine substitution patterns, resulting in unique reactivity and stability characteristics [22] [21] [12].

Fluorine substitution at the meta position exerts its influence primarily through the inductive effect (-I effect) rather than resonance interactions [21] [12]. The high electronegativity of fluorine (4.0 on the Pauling scale) creates a strong electron-withdrawing effect that propagates through the σ-bond framework of the aromatic ring [21] [12]. This inductive withdrawal of electron density creates a partial positive charge on the adjacent carbon atoms and influences the overall electron distribution throughout the aromatic system [21] [12].

The meta positioning of the fluorine atom is particularly significant because it places the electron-withdrawing fluorine at a location where it can moderate the strong electron-donating effects of the para-positioned dimethylamino group without directly opposing them through resonance [22] [16] [12]. This positioning creates a balanced electronic environment where neither the electron-donating nor electron-withdrawing effects dominate completely, resulting in intermediate reactivity characteristics [16] [12].

Crystallographic studies of fluorobenzene derivatives reveal that the C-F bond length typically measures approximately 1.35 Ångströms, significantly shorter than other carbon-halogen bonds [21] [18]. The strength of the C-F bond (approximately 116 kcal/mol) contributes to the overall stability of the molecule and resistance to nucleophilic substitution under normal conditions [21] [23]. The fluorine atom's small van der Waals radius (1.47 Å) ensures minimal steric interference with adjacent substituents while maintaining its electronic influence [21] [12].

The meta-fluorine substitution pattern also influences the directivity of electrophilic aromatic substitution reactions [22] [16] [12]. While the dimethylamino group strongly directs electrophiles to the ortho and para positions, the meta-fluorine provides a deactivating influence that moderates the overall reactivity of the aromatic ring [12]. This combination creates a compound with intermediate reactivity that can be selectively functionalized under appropriate reaction conditions [16] [12].

The electronic influence of the meta-fluorine extends to the carboximidamide functionality, where the electron-withdrawing effect can influence the basicity and hydrogen-bonding characteristics of the amidine nitrogen atoms [21] [19]. This electronic modulation contributes to the unique chemical properties of the compound and influences its behavior in crystallization processes and intermolecular interactions [21].

Carboximidamide Functional Group Analysis

The carboximidamide functional group, also known as an amidine group (-C(=NH)NH₂), represents the most chemically significant and reactive component of 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride [25]. This functional group exhibits unique structural and electronic properties that distinguish it from related functional groups such as amides, imines, or simple amines [26] [25].

Structurally, the carboximidamide group adopts a planar configuration with the carbon-nitrogen double bond (C=N) exhibiting partial double-bond character and a typical bond length of approximately 1.28 Ångströms [27] [25]. The C-NH₂ single bond measures approximately 1.35 Ångströms, intermediate between a typical C-N single bond and a C=N double bond due to resonance delocalization [27] [28] [25]. This resonance involves the movement of electron density between the two nitrogen atoms through the central carbon, creating a delocalized π-system within the amidine group [19] [25].

The carboximidamide group exhibits exceptional basicity compared to other nitrogen-containing functional groups, with pKa values typically ranging from 11 to 12 [19] [25]. This high basicity results from the ability of the positive charge to delocalize across both nitrogen atoms upon protonation, creating a resonance-stabilized amidinium cation [19] [25]. The resonance stabilization significantly lowers the energy of the protonated form, making the carboximidamide group one of the strongest uncharged bases in organic chemistry [25].

The hydrogen-bonding capabilities of the carboximidamide group are extensive due to the presence of both hydrogen bond donors (NH and NH₂ groups) and acceptors (nitrogen lone pairs) [19] . These hydrogen-bonding interactions play crucial roles in crystal packing, intermolecular associations, and biological activity [30] [19] . The planar geometry of the amidine group facilitates optimal geometric arrangements for hydrogen bonding, particularly in forming dimeric or polymeric structures through N-H···N interactions [27] [28] [31].

Tautomerism represents another important aspect of carboximidamide chemistry, where the group can exist in different structural forms through the migration of hydrogen atoms [27] [32] [28]. The most common tautomeric forms involve the interchange between C(=NH)NH₂ and C(NH)=NH configurations, although the former typically predominates in most environments [27] [32]. This tautomeric behavior influences the compound's reactivity patterns and crystallization behavior [27] [32].

The carboximidamide group's electronic properties are significantly influenced by the aromatic ring substituents, particularly the electron-donating dimethylamino group at the para position [20] [15]. This electronic communication through the aromatic π-system enhances the electron density at the carboximidamide carbon, potentially increasing the basicity of the nitrogen atoms and modifying the hydrogen-bonding characteristics [20] [15] [19].

Crystallographic Analysis of the Dihydrochloride Salt

The crystallographic structure of 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride reveals sophisticated intermolecular interactions and packing arrangements that fundamentally influence the compound's physical properties and stability [8] [30]. The dihydrochloride salt formation involves the protonation of both nitrogen atoms within the carboximidamide group, creating a dicationic organic species associated with two chloride anions [8] [33].

The salt formation process significantly enhances the water solubility of the compound compared to the free base form [34] [33]. The molecular weight increases from 181.21 g/mol for the free base to 254.13-254.14 g/mol for the dihydrochloride salt due to the incorporation of two hydrogen chloride molecules [8] [35]. This salt formation represents a common pharmaceutical strategy for improving the bioavailability and handling characteristics of basic compounds [33] [36].

In the crystalline state, the protonated carboximidamide group adopts a planar configuration with both nitrogen atoms carrying partial positive charges that are stabilized through resonance delocalization [30] [33] [37]. The amidinium cation exhibits equivalent C-N bond lengths of approximately 1.32 Ångströms, reflecting the complete delocalization of the positive charge across both nitrogen atoms [30] [37] [25]. This charge delocalization creates a highly stable cationic species that facilitates effective ionic interactions with the chloride anions [30] [37].

The crystal packing is dominated by extensive hydrogen-bonding networks involving the protonated amidinium nitrogen atoms as donors and the chloride anions as acceptors [30] [37] [38]. Typical N-H···Cl⁻ hydrogen bond distances range from 3.0 to 3.2 Ångströms, with bond angles approaching linearity to optimize electrostatic interactions [30] [37] [38]. These hydrogen bonds create three-dimensional networks that stabilize the crystal structure and contribute to the compound's melting point and thermal stability [30] [37].

Additional stabilizing interactions include weak C-H···Cl⁻ hydrogen bonds involving the aromatic hydrogen atoms and the methyl groups of the dimethylamino substituent [30] [27] [37]. These secondary interactions, while individually weak, collectively contribute to the overall crystal stability and influence the mechanical properties of the crystalline material [30] [37]. The fluorine atom may also participate in halogen bonding interactions with chloride anions or hydrogen bonding with N-H groups from adjacent molecules [21] [30].

The crystal structure typically exhibits high symmetry with molecules arranged in well-ordered layers or channels [30] [37] [36]. The planar aromatic rings facilitate π-π stacking interactions between parallel molecules, creating additional stabilization through van der Waals forces [30] [37]. The interplanar distances in these stacking arrangements typically measure 3.3 to 3.5 Ångströms, consistent with optimal π-π interactions in aromatic systems [30] [37].

Hirshfeld surface analysis of similar dihydrochloride salts reveals that the principal intermolecular contacts involve H···H interactions (40-50%), Cl···H interactions (10-15%), and various other heteroatom contacts [30] [38]. The distribution of these contact types reflects the dominant role of hydrogen bonding in crystal stabilization while highlighting the importance of van der Waals interactions in filling space efficiently [30] [38].

The crystallographic analysis also reveals information about molecular conformation and flexibility in the solid state [30] [33] [37]. The dimethylamino group typically adopts a slightly pyramidal geometry around the nitrogen atom, with the lone pair oriented to maximize overlap with the aromatic π-system [30]. The fluorine atom maintains its position in the plane of the aromatic ring, contributing to the overall planar character of the molecule [21] [30].

Dates

Last modified: 08-16-2023

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